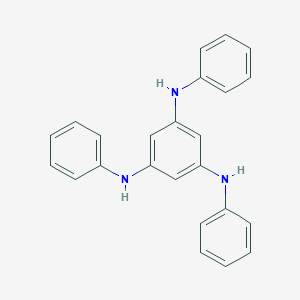

N,N',N''-Triphenyl-1,3,5-benzenetriamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 19926. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-N,3-N,5-N-triphenylbenzene-1,3,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3/c1-4-10-19(11-5-1)25-22-16-23(26-20-12-6-2-7-13-20)18-24(17-22)27-21-14-8-3-9-15-21/h1-18,25-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQHYGLEATWRFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC(=CC(=C2)NC3=CC=CC=C3)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60281055 | |

| Record name | N,N',N''-Triphenyl-1,3,5-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102664-66-4 | |

| Record name | N,N',N''-Triphenyl-1,3,5-benzenetriamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60281055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Molecular Weight of N,N',N''-Triphenyl-1,3,5-benzenetriamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of N,N',N''-Triphenyl-1,3,5-benzenetriamine, a crucial parameter for researchers and professionals in drug development and chemical synthesis.

Molecular Composition and Weight

This compound is a complex organic molecule with the chemical formula C₂₄H₂₁N₃[1][2][3]. Its molecular weight is a fundamental property, essential for accurate stoichiometric calculations in experimental protocols and for the characterization of the compound.

The molecular weight is determined by the sum of the atomic weights of its constituent atoms. Based on the standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC), the individual atomic weights are:

The calculated molecular weight of this compound is therefore approximately 351.44 g/mol [1][2][3][11].

Data Presentation

For clarity and ease of comparison, the quantitative data related to the molecular weight calculation is summarized in the table below.

| Element | Symbol | Count | Standard Atomic Weight (u) | Subtotal |

| Carbon | C | 24 | 12.011 | 288.264 |

| Hydrogen | H | 21 | 1.008 | 21.168 |

| Nitrogen | N | 3 | 14.007 | 42.021 |

| Total | 351.453 |

Note: The slight variation from the commonly cited molecular weight of 351.44 g/mol can be attributed to rounding of the standard atomic weights.

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically not performed through a single direct measurement but is calculated from its molecular formula, which is confirmed through various analytical techniques.

1. Mass Spectrometry:

-

Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which provides the exact molecular weight.

-

Methodology: A sample of this compound is introduced into a mass spectrometer. The sample is ionized, and the resulting ions are accelerated and separated based on their m/z ratio. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

2. Elemental Analysis:

-

Objective: To determine the percentage composition of each element (C, H, N) in the compound.

-

Methodology: A precisely weighed sample of the compound is combusted in a controlled environment. The resulting combustion products (CO₂, H₂O, and N₂) are collected and quantified. The percentage of each element is then used to determine the empirical formula, which can be compared with the proposed molecular formula.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: To elucidate the structure of the molecule and confirm the number and types of protons and carbons.

-

Methodology: ¹H NMR and ¹³C NMR spectra are acquired for a sample dissolved in a suitable deuterated solvent. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, provide detailed information about the molecular structure, confirming the presence of the expected number of atoms.

Logical Relationship Diagram

The following diagram illustrates the logical workflow for determining and confirming the molecular weight of this compound.

Caption: Workflow for Molecular Weight Determination.

References

- 1. This compound | C24H21N3 | CID 227820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N,N',N″-Triphenyl-1,3,5-benzenetriamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. echemi.com [echemi.com]

- 4. Carbon - Wikipedia [en.wikipedia.org]

- 5. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hydrogen - Wikipedia [en.wikipedia.org]

- 7. Hydrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 8. Nitrogen - Wikipedia [en.wikipedia.org]

- 9. Nitrogen | Definition, Symbol, Uses, Properties, Atomic Number, & Facts | Britannica [britannica.com]

- 10. Nitrogen | N (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 1stsci.com [1stsci.com]

synonyms for N,N',N''-Triphenyl-1,3,5-benzenetriamine

An In-depth Technical Guide on N,N',N''-Triphenyl-1,3,5-benzenetriamine and its Derivatives for Researchers and Scientists

Synonyms and Identifiers

This compound is an aromatic organic compound with a variety of synonyms and identifiers used across chemical literature and databases.

Systematic and Common Names:

-

IUPAC Name: N1,N3,N5-triphenylbenzene-1,3,5-triamine[1]

-

Common Synonyms: 1,3,5-Tris(phenylamino)benzene, 1,3,5-Trianilinobenzene

Chemical Identifiers:

-

MDL Number: MFCD01463903[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for understanding its behavior in various applications, from materials science to potential, though less explored, biological contexts.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₁N₃ | [1][2][3][4] |

| Molecular Weight | 351.45 g/mol | [1][4] |

| Appearance | White to Gray to Brown powder/crystal | |

| Melting Point | 198 °C | [1][5] |

| Boiling Point | 530.6 °C at 760 mmHg | [5] |

| Density | 1.222 g/cm³ | [5] |

| Flash Point | 297.9 °C | [5] |

| Purity | >98.0% (HPLC) |

Applications in Materials Science

This compound and its derivatives are primarily recognized for their applications in materials science, particularly in the field of organic electronics. Their unique molecular structure, characterized by a central benzene ring with three phenylamino substituents, imparts valuable electronic properties.

Hole-Transporting Materials:

This class of compounds is widely investigated as hole-transporting materials (HTMs) in various electronic devices.[6][7][8][9] The triphenylamine core is an excellent electron donor, facilitating the movement of positive charge carriers (holes). This property is critical for the performance of:

-

Perovskite Solar Cells (PSCs): Triphenylamine-based HTMs are essential components in PSCs, contributing to their high power conversion efficiencies.[6][9] They play a crucial role in extracting holes from the perovskite layer and transporting them to the electrode.

-

Organic Light-Emitting Diodes (OLEDs): The electronic properties of these materials make them suitable for use in OLEDs, where they facilitate efficient charge injection and transport, leading to improved device performance.[10]

Antioxidants:

Research has shown that 1,3,5-tris(phenylamino)benzene exhibits significant antioxidation properties, particularly at elevated temperatures. It has demonstrated better performance than the commercial antioxidant diphenylamine at 150°C and 210°C, making it a potential candidate for use as a high-temperature antioxidant in applications such as lubricating oils.[11]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and related compounds are crucial for researchers. Below are summaries of synthetic routes reported in the literature.

Synthesis from 3,5-dihydroxyphenol and Aniline:

A reported synthesis of N1,N3,N5-triphenylbenzene-1,3,5-triamine involves the reaction of 3,5-dihydroxyphenol with aniline in the presence of hydrogen chloride.[5]

-

Reactants: 3,5-dihydroxyphenol and aniline.

-

Catalyst: Hydrogenchloride.

-

Reaction Conditions: The reaction mixture is heated at temperatures ranging from 20°C to 190°C for 2 hours.

-

Yield: A reference yield of 90.0% has been reported for this method.[5]

Synthesis from 1,3,5-trichlorobenzene and Aniline:

Another synthetic approach utilizes 1,3,5-trichlorobenzene and aniline to produce the target compound.[5]

-

Reactants: 1,3,5-trichlorobenzene and aniline.

-

Yield: A reference yield of 85.0% has been reported.[5]

Relevance in Drug Development

While the primary applications of this compound and its derivatives are in materials science, the core triphenylamine structure is of interest in medicinal chemistry. However, direct applications of this compound in drug development are not well-documented in the reviewed literature. The broader class of triarylamines has been explored for various biological activities, but specific studies focusing on this compound's therapeutic potential are lacking. Further research would be required to establish any significant role in this field.

Visualizations

To aid in the understanding of the synthesis processes, the following diagrams illustrate the experimental workflows.

Caption: Synthesis of this compound from 3,5-dihydroxyphenol.

Caption: Synthesis of this compound from 1,3,5-trichlorobenzene.

References

- 1. N,N',N″-Triphenyl-1,3,5-benzenetriamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 2. This compound | C24H21N3 | CID 227820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1stsci.com [1stsci.com]

- 4. calpaclab.com [calpaclab.com]

- 5. lookchem.com [lookchem.com]

- 6. The evolution of triphenylamine hole transport materials for efficient perovskite solar cells - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 7. Interfacial versus Bulk Properties of Hole-Transporting Materials for Perovskite Solar Cells: Isomeric Triphenylamine-Based Enamines versus Spiro-OMeTAD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Design of new hole transport materials based on triphenylamine derivatives using different π-linkers for the application in perovskite solar cells. A theoretical study [frontiersin.org]

- 10. Buy 1,3,5-Tris[(3-methylphenyl)phenylamino]benzene | 138143-23-4 [smolecule.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 1,3,5-Tris(phenylamino)benzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3,5-tris(phenylamino)benzene, a molecule of significant interest in materials science and medicinal chemistry. This document details a well-established synthetic protocol, including reaction conditions and characterization methods.

Core Synthesis Protocol

The primary route for the synthesis of 1,3,5-tris(phenylamino)benzene involves the acid-catalyzed condensation of phloroglucinol with aniline.[1][2] This method offers a direct and efficient pathway to the desired triphenylamine derivative.

Experimental Protocol

Materials:

-

Phloroglucinol

-

Aniline

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

Procedure: [1]

-

In a reaction vessel equipped with a stirrer and under an inert argon atmosphere, combine phloroglucinol (1 equivalent) and aniline (4 equivalents).

-

Add a catalytic amount of concentrated hydrochloric acid (approximately 0.1 equivalents) to the mixture.

-

Stir the resulting mixture at room temperature for 30 minutes.

-

Increase the temperature to 120°C and continue stirring for an additional hour.

-

After the reaction is complete, cool the mixture to room temperature.

-

Collect the solid product and wash it thoroughly with methanol to remove any excess aniline.

-

The final product, 1,3,5-tris(phenylamino)benzene, is then dried.

Characterization: The structure and purity of the synthesized 1,3,5-tris(phenylamino)benzene can be confirmed using standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to elucidate the chemical structure.

-

High-Resolution Mass Spectrometry (HRMS): To confirm the molecular weight and elemental composition.[1][2]

Quantitative Data

While the primary literature describes the synthesis and characterization of 1,3,5-tris(phenylamino)benzene and its derivatives, specific quantitative data for the parent compound, such as precise yield, melting point, and detailed NMR chemical shifts, are contained within the supporting information of the cited publication.[2] Access to this supplementary data was not available. For research purposes, it is highly recommended to consult the original supporting information for detailed characterization data.

Table 1: Reactant and Reaction Condition Summary

| Reactant/Catalyst | Molar Ratio (to Phloroglucinol) | Temperature (°C) | Time (h) |

| Phloroglucinol | 1 | Room Temp, then 120 | 1.5 |

| Aniline | 4 | Room Temp, then 120 | 1.5 |

| Concentrated HCl | ~0.1 | Room Temp, then 120 | 1.5 |

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 1,3,5-tris(phenylamino)benzene.

Caption: Workflow for the synthesis of 1,3,5-tris(phenylamino)benzene.

References

Spectroscopic Profile of N,N',N''-Triphenyl-1,3,5-benzenetriamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the spectroscopic properties of N,N',N''-Triphenyl-1,3,5-benzenetriamine. Due to the limited availability of public domain spectroscopic data, this document focuses on the foundational chemical properties and predicted spectroscopic characteristics. The primary reference for the experimental characterization of this compound is a 1993 publication by D. T. Glatzhofer and M. A. Khan in Acta Crystallographica Section C, which is not openly accessible.[1]

Core Compound Properties

This compound, with the CAS number 102664-66-4, is a symmetrical aromatic amine.[1][2] Its structure features a central benzene ring substituted with three phenylamino groups at the 1, 3, and 5 positions. This arrangement confers a high degree of symmetry and specific electronic properties to the molecule.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₁N₃ | PubChem[1] |

| Molecular Weight | 351.45 g/mol | PubChem[1] |

| Appearance | White to Gray to Brown powder to crystal | TCI Chemicals[3] |

| Melting Point | 198 °C | LookChem[2] |

| Boiling Point | 530.6 °C at 760 mmHg | LookChem[2] |

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is anticipated to be relatively simple due to the molecule's high C₃ symmetry.

-

Aromatic Protons: Signals corresponding to the protons on the central benzene ring and the peripheral phenyl rings are expected in the aromatic region (typically δ 6.5-8.0 ppm). The protons on the central ring would likely appear as a singlet, while the protons on the phenyl groups would exhibit multiplets (doublets, triplets) characteristic of a monosubstituted benzene ring.

-

Amine Protons (N-H): A broad singlet corresponding to the three equivalent amine protons is expected. The chemical shift of this peak can be highly variable depending on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum will reflect the symmetry of the molecule.

-

Central Benzene Ring: Two distinct signals are expected for the carbon atoms of the central ring: one for the carbons bonded to the nitrogen atoms and another for the carbons bearing hydrogen atoms.

-

Phenyl Rings: Four signals are anticipated for the carbons of the three equivalent phenyl groups: one for the ipso-carbon (attached to nitrogen), two for the ortho- and meta-carbons, and one for the para-carbon.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H Stretching: A sharp to moderately broad band in the region of 3350-3450 cm⁻¹ corresponding to the stretching vibration of the secondary amine N-H bonds.

-

C-H Stretching (Aromatic): Multiple sharp bands above 3000 cm⁻¹ are indicative of the C-H stretching vibrations of the aromatic rings.

-

C=C Stretching (Aromatic): Several bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-N Stretching: A strong band in the 1250-1350 cm⁻¹ region corresponding to the stretching of the aryl-amine C-N bond.

-

C-H Bending (Aromatic): Out-of-plane C-H bending vibrations will appear in the 690-900 cm⁻¹ region, and their pattern can provide information about the substitution pattern of the aromatic rings.

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of the compound (351.45). The fragmentation pattern would likely involve the loss of phenyl groups or cleavage of the C-N bonds.

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic characterization of this compound are not available in openly accessible literature. A general approach to its synthesis involves the reaction of 1,3,5-trichlorobenzene or 3,5-dihydroxyphenol with aniline.[2] The characterization would follow standard spectroscopic techniques.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a conceptual representation of the molecule's structure.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of N,N',N''-Triphenyl-1,3,5-benzenetriamine

Introduction

N,N',N''-Triphenyl-1,3,5-benzenetriamine is a significant organic compound utilized as a building block in the synthesis of advanced materials, including dendrimers and organic light-emitting diodes (OLEDs). Its molecular structure, characterized by a central benzene ring symmetrically substituted with three triphenylamine moieties, imparts unique electronic and photophysical properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a pivotal analytical technique for the structural elucidation and purity assessment of this molecule. This guide provides a detailed analysis of the predicted ¹H NMR spectrum of this compound, a generic experimental protocol for its acquisition, and a visual representation of the proton signaling pathways.

Predicted ¹H NMR Spectral Data

Due to the molecule's C₃ symmetry, a simplified ¹H NMR spectrum is anticipated. The protons on the central and peripheral aromatic rings, as well as the amine protons, will resonate in distinct regions of the spectrum. The predicted chemical shifts (δ) are based on typical ranges for aromatic amines and substituted benzene rings.[1][2][3]

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ha (Central Ring) | ~6.5 - 7.0 | Singlet (s) | - | 3H |

| Hb (ortho-Phenyl) | ~7.1 - 7.3 | Doublet (d) | 7.0 - 8.0 | 6H |

| Hc (meta-Phenyl) | ~6.8 - 7.0 | Triplet (t) | 7.0 - 8.0 | 6H |

| Hd (para-Phenyl) | ~6.7 - 6.9 | Triplet (t) | 7.0 - 8.0 | 3H |

| N-H (Amine) | ~5.0 - 6.0 | Broad Singlet (br s) | - | 3H |

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at δ 0.00 ppm. The exact chemical shift of the N-H proton can vary depending on solvent, concentration, and temperature.[4]

Experimental Protocol for ¹H NMR Spectroscopy

The following provides a generalized methodology for acquiring the ¹H NMR spectrum of a solid organic compound such as this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid sample.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5][6] Deuterated solvents are used to avoid overwhelming the sample signals with solvent protons.[5][6]

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution for chemical shift calibration (δ = 0.00 ppm).[7]

2. Instrument Parameters (for a standard 400 MHz NMR Spectrometer):

-

Spectrometer Frequency: 400 MHz

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time (AQ): 2-4 seconds.

-

Relaxation Delay (D1): 1-5 seconds.

-

Number of Scans (NS): 16-64 scans, depending on the sample concentration.

-

Spectral Width (SW): 0-12 ppm, a typical range for organic molecules.[3]

-

Temperature: Room temperature (e.g., 298 K).

3. Data Acquisition and Processing:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the Free Induction Decay (FID) signal.

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the signals to determine the relative ratios of the different types of protons.[6]

Visualization of Proton Signaling

The following diagram illustrates the distinct proton environments in this compound and their expected coupling patterns.

References

- 1. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scribd.com [scribd.com]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

A Deep Dive into the FT-IR Analysis of N,N',N''-Triphenyl-1,3,5-benzenetriamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of N,N',N''-Triphenyl-1,3,5-benzenetriamine. This document outlines the expected spectral features, provides a detailed experimental protocol for acquiring the FT-IR spectrum, and presents a logical workflow for the analysis.

Introduction

This compound is a unique aromatic compound featuring a central benzene ring symmetrically substituted with three triphenylamine moieties. This structure is of significant interest in materials science and drug development due to its potential electronic and photophysical properties. FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. This guide will detail the application of FT-IR in characterizing this specific molecule.

Predicted FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3350 - 3310 | Medium | N-H stretching (secondary amine)[3][4] |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 1620 - 1580 | Strong | C=C stretching in the aromatic rings |

| 1550 - 1450 | Strong | Aromatic C=C stretching |

| 1335 - 1250 | Strong | Aromatic C-N stretching[3] |

| 910 - 665 | Strong, Broad | N-H wagging (out-of-plane bending)[3] |

| Below 900 | Medium-Strong | C-H out-of-plane bending (aromatic substitution pattern) |

Experimental Protocol: FT-IR Analysis

This section details the methodology for obtaining an FT-IR spectrum of this compound.

1. Sample Preparation:

-

KBr Pellet Method:

-

Thoroughly dry a small amount of spectroscopic grade Potassium Bromide (KBr) in an oven to remove any moisture.

-

Grind 1-2 mg of the this compound sample with approximately 200 mg of the dried KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

2. Instrument Setup and Data Acquisition:

-

Instrumentation: A Fourier-Transform Infrared Spectrometer is used for the analysis.

-

Background Scan:

-

Ensure the sample compartment is empty.

-

Perform a background scan to record the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.

-

-

Sample Scan:

-

Place the prepared KBr pellet in the sample holder within the instrument's sample compartment.

-

Acquire the FT-IR spectrum of the sample. A typical scan range is 4000 cm⁻¹ to 400 cm⁻¹.

-

For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.

-

-

Data Processing:

-

The resulting spectrum should be baseline corrected and normalized.

-

Peak picking algorithms can be used to identify the precise wavenumbers of the absorption bands.

-

Workflow for FT-IR Analysis

The logical flow of the FT-IR analysis process, from sample preparation to final interpretation, is crucial for obtaining reliable and meaningful data.

Caption: Workflow for the FT-IR analysis of this compound.

Interpretation of the Spectrum

The interpretation of the obtained FT-IR spectrum involves assigning the observed absorption bands to specific molecular vibrations within the this compound molecule.

-

N-H Vibrations: The presence of a band in the 3350-3310 cm⁻¹ region would confirm the presence of the secondary amine N-H bonds.[3][4] A corresponding broad N-H wagging band is expected in the fingerprint region (910-665 cm⁻¹).[3]

-

Aromatic C-H and C=C Vibrations: The bands between 3100-3000 cm⁻¹ are characteristic of C-H stretching in the aromatic rings. The strong absorptions in the 1620-1450 cm⁻¹ range are due to the C=C stretching vibrations within the benzene rings.

-

C-N Stretching: A strong band in the 1335-1250 cm⁻¹ region is indicative of the aromatic C-N stretching, a key feature of this molecule.[3]

-

Substitution Pattern: The pattern of weak bands in the region below 900 cm⁻¹ can provide information about the substitution pattern on the benzene rings. For a 1,3,5-trisubstituted benzene ring, characteristic out-of-plane C-H bending bands are expected.

Conclusion

FT-IR spectroscopy is an indispensable tool for the structural characterization of this compound. By following the detailed experimental protocol and utilizing the predictive spectral data provided, researchers can confidently identify and verify the synthesis of this complex aromatic amine. The characteristic absorption bands of the secondary amine and the aromatic moieties serve as a unique spectral fingerprint for this molecule, enabling its unambiguous identification.

References

- 1. researchgate.net [researchgate.net]

- 2. Vibrational spectrum and molecular structure of triphenylamine monomer: A combined matrix-isolation FTIR and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. analyzetest.com [analyzetest.com]

- 4. rockymountainlabs.com [rockymountainlabs.com]

A Technical Guide to the Spectroscopic Properties of N,N',N''-Triphenyl-1,3,5-benzenetriamine

For Researchers, Scientists, and Drug Development Professionals

Introduction to N,N',N''-Triphenyl-1,3,5-benzenetriamine

This compound is a star-shaped aromatic amine. Its structure, featuring a central benzene ring symmetrically substituted with three triphenylamine arms, imparts unique electronic and photophysical properties. These characteristics make it a valuable building block for organic light-emitting diodes (OLEDs), hole-transporting materials, and other advanced electronic applications. The nitrogen lone pairs of the amine groups are in conjugation with the aromatic π-system, leading to a high-energy highest occupied molecular orbital (HOMO) and facilitating electron donation.

Expected UV-Vis Absorption Characteristics

Based on the electronic structure of this compound and spectroscopic data from related triphenylamine derivatives, the UV-Vis absorption spectrum is anticipated to exhibit characteristic bands corresponding to π-π* and intramolecular charge transfer (ICT) transitions.

-

π-π Transitions:* Strong absorption bands are expected in the ultraviolet region, likely between 270 and 330 nm. These transitions correspond to the excitation of electrons within the delocalized π-system of the benzene and phenyl rings.

-

Intramolecular Charge Transfer (ICT) Transitions: Due to the electron-donating nature of the amine groups and the electron-accepting potential of the phenyl-substituted benzene core, lower energy absorption bands corresponding to ICT may be observed. The position and intensity of these bands would be sensitive to solvent polarity.

Protonation and its Spectroscopic Consequences

A key chemical feature of this compound is its susceptibility to protonation. Research has indicated that protonation occurs on the central benzene ring rather than on the nitrogen atoms. This event disrupts the aromaticity of the central ring, leading to the formation of a stable σ-complex, the N,N',N''-triphenyl-2,4,6-triaminocyclohexadienylium cation. This structural change is expected to significantly alter the UV-Vis absorption spectrum, likely causing a shift in the absorption maxima to longer wavelengths (a bathochromic or red shift) due to the altered electronic structure of the chromophore.

Experimental Protocols

While a specific detailed experimental protocol for acquiring the UV-Vis spectrum of this compound is not available, a general methodology can be outlined based on standard spectroscopic practices for organic compounds.

Table 1: Generalized Experimental Protocol for UV-Vis Spectroscopy

| Parameter | Description |

| Instrument | A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm. |

| Solvent | A UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest. Common choices include dichloromethane, chloroform, tetrahydrofuran (THF), and acetonitrile. |

| Concentration | A dilute solution, typically in the range of 10⁻⁵ to 10⁻⁶ M, should be prepared to ensure that the absorbance values fall within the linear range of the instrument (ideally between 0.1 and 1.0). |

| Cuvette | A standard 1 cm path length quartz cuvette should be used. |

| Procedure | 1. Prepare a stock solution of known concentration of this compound in the chosen solvent. 2. Prepare a series of dilutions from the stock solution to determine the optimal concentration. 3. Record a baseline spectrum of the pure solvent in both the sample and reference cuvettes. 4. Record the absorption spectrum of the sample solution against the solvent reference. 5. Identify the wavelength of maximum absorbance (λmax). 6. Calculate the molar absorptivity (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length. |

Data Presentation

Although specific quantitative data could not be retrieved, the following table provides a template for how such data should be structured for clarity and comparative analysis.

Table 2: UV-Vis Absorption Data for this compound (Hypothetical Data)

| Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Transition Assignment |

| Dichloromethane | Data not available | Data not available | π-π |

| Data not available | Data not available | ICT | |

| Acetonitrile | Data not available | Data not available | π-π |

| Data not available | Data not available | ICT |

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Experimental workflow for UV-Vis spectroscopic analysis.

Caption: Protonation of the central benzene ring.

In-Depth Technical Guide to the Crystal Structure of N,N',N''-Triphenyl-1,3,5-benzenetriamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of N,N',N''-Triphenyl-1,3,5-benzenetriamine, a molecule of interest in materials science and synthetic chemistry. This document details the crystallographic parameters, molecular geometry, and the experimental protocols for its synthesis and characterization.

Core Crystallographic Data

The crystal structure of this compound was first reported by Glatzhofer and Khan in 1993. The compound crystallizes in a monoclinic system. The key crystallographic data are summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₂₄H₂₁N₃ |

| Molecular Weight | 351.44 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| Unit Cell Dimensions | |

| a | 23.513 Å |

| b | 5.965 Å |

| c | 13.433 Å |

| α | 90° |

| β | 92.05° |

| γ | 90° |

| Volume | 1883.2 ų |

| Z | 4 |

| COD Entry | 2001167 |

Molecular Structure and Geometry

The molecule consists of a central benzene ring substituted with three phenylamine groups at the 1, 3, and 5 positions. The triphenylamine moieties adopt a non-planar conformation, which is a common feature for this class of compounds. Detailed bond lengths and angles, as determined by X-ray crystallography, are presented below.

Selected Bond Lengths

| Bond | Length (Å) |

| C-C (aromatic) | Data requires CIF file access |

| C-N | Data requires CIF file access |

Selected Bond Angles

| Angle | Value (°) |

| C-N-C | Data requires CIF file access |

| C-C-C (aromatic) | Data requires CIF file access |

| C-C-N | Data requires CIF file access |

Note: Detailed bond lengths and angles are typically found within the Crystallographic Information File (CIF). Access to the specific CIF file (COD ID 2001167) is required for a comprehensive list.

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of this compound, as well as the technique for crystal structure determination.

Synthesis of this compound[1][2]

A representative synthesis of 1,3,5-tris(phenylamino)benzene is achieved through the reaction of phloroglucinol with aniline.[1][2]

Materials:

-

Phloroglucinol

-

Aniline (substituted or unsubstituted)

-

Concentrated Hydrochloric Acid (HCl)

-

Methanol

-

Argon atmosphere

Procedure:

-

Phloroglucinol (0.5 g, 3.96 mmol), aniline (15.86 mmol), and concentrated HCl (0.4 mL) are combined in a reaction vessel.[1]

-

The mixture is stirred at room temperature under an argon atmosphere for 30 minutes.[1]

-

The temperature is then increased to 120 °C and the reaction is stirred for an additional hour.[1]

-

After cooling to room temperature, the resulting mixture is collected.[1]

-

The crude product is washed with methanol to remove excess aniline.[1]

-

The final product is obtained as a solid.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent. Common solvents for crystallization of triarylamines include toluene, chloroform, and ethyl acetate. The choice of solvent and crystallization conditions (e.g., temperature, concentration) is critical for obtaining high-quality crystals.

Crystal Structure Determination Workflow

The determination of the crystal structure involves a series of steps from crystal selection to data analysis and structure refinement. This workflow is visualized in the diagram below.

Signaling Pathways and Logical Relationships

For a small organic molecule such as this compound, the concept of "signaling pathways" as in biological systems is not applicable. The primary relationships of interest are structure-property relationships, which are currently being investigated, particularly in the context of their use as antioxidants and in materials science.[1][2] The antioxidant properties of 1,3,5-tris(phenylamino)benzene derivatives have been shown to be influenced by the nature of substituents on the phenyl rings.[2]

Conclusion

This technical guide has summarized the key crystallographic and structural features of this compound. The provided data and experimental protocols offer a valuable resource for researchers in the fields of chemistry, materials science, and drug development. Further investigation into the structure-property relationships of this and related compounds is warranted to fully explore their potential applications.

References

Electrochemical Properties of N,N',N''-Triphenyl-1,3,5-benzenetriamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triphenyl-1,3,5-benzenetriamine (TPTB) is a starburst molecule with a triphenylamine core that has garnered significant interest in materials science. Its unique electronic and structural properties make it a promising candidate for a variety of applications, including as a hole-transport material in organic light-emitting diodes (OLEDs), perovskite solar cells, and other electronic devices. This technical guide provides a comprehensive overview of the electrochemical properties of TPTB and its derivatives, with a focus on experimental data and methodologies.

Core Electrochemical Properties

The electrochemical behavior of TPTB is characterized by the successive oxidation of its three diphenylamino groups. This process is typically investigated using cyclic voltammetry (CV), which reveals the oxidation potentials and the stability of the resulting cationic species.

Data Presentation

While specific experimental data for this compound is documented in the literature, this guide presents data for a series of closely related amino-substituted triphenylamine derivatives to provide a comparative understanding of their electrochemical properties. The following table summarizes the half-wave potentials (E₁⸝₂) for the first and second oxidation steps of these compounds.

| Compound | First Oxidation (E₁⸝₂) vs. Ag/Ag⁺ (V) | Second Oxidation (E₁⸝₂) vs. Ag/Ag⁺ (V) | Solvent | Reference |

| p-Amino-triphenylamine | 0.59 | 1.09 | CH₂Cl₂ | [1] |

| p,p'-Diamino-triphenylamine | 0.41 | 0.91 | CH₂Cl₂ | [1] |

| p,p',p''-Triamino-triphenylamine | 0.23 | Not reported | CH₂Cl₂ | [1] |

Note: The oxidation potentials are highly dependent on the solvent and the reference electrode used.

The HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are crucial parameters for assessing the suitability of a material for electronic applications. These can be estimated from cyclic voltammetry data using the following empirical formulas:

EHOMO = - (Eoxonset + 4.4) eV ELUMO = - (Eredonset + 4.4) eV

where Eoxonset and Eredonset are the onset oxidation and reduction potentials, respectively, versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

Experimental Protocols

The following section details a general methodology for the electrochemical characterization of triarylamine compounds using cyclic voltammetry.

Cyclic Voltammetry (CV)

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

-

Working Electrode: Glassy carbon or platinum button electrode

-

Reference Electrode: Silver wire or Ag/AgCl electrode

-

Counter Electrode: Platinum wire

-

Electrochemical Cell

-

Potentiostat

-

Solvent: Dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN), freshly distilled

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP)

-

Analyte: this compound (typically 1-5 mM)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Preparation of the Solution:

-

Dissolve the supporting electrolyte in the chosen solvent to a concentration of 0.1 M.

-

Prepare a stock solution of the analyte in the same solvent.

-

Add the required volume of the analyte stock solution to the electrolyte solution to achieve the desired final concentration.

-

Purge the solution with an inert gas for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution throughout the experiment.

-

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

-

Rinse the electrode thoroughly with deionized water and then with the solvent to be used in the experiment.

-

Dry the electrode completely.

-

-

Electrochemical Measurement:

-

Assemble the three-electrode system in the electrochemical cell containing the analyte solution.

-

Connect the electrodes to the potentiostat.

-

Record the cyclic voltammogram by scanning the potential from an initial value (where no faradaic current is observed) to a final potential and then back to the initial potential. The scan rate can be varied (e.g., from 20 to 200 mV/s) to investigate the reversibility of the redox processes.

-

Record a background scan of the electrolyte solution without the analyte to identify any interfering signals.

-

After the measurement, it is recommended to add a small amount of ferrocene as an internal standard and record its cyclic voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a reference potential for comparing results across different experiments and laboratories.

-

Data Analysis:

-

Determine the half-wave potentials (E₁⸝₂) for each redox couple from the average of the anodic (Epa) and cathodic (Epc) peak potentials.

-

Calculate the peak separation (ΔEp = Epa - Epc). For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

-

Determine the onset oxidation and reduction potentials to estimate the HOMO and LUMO energy levels.

Visualizations

Experimental Workflow for Cyclic Voltammetry

Caption: Workflow for Electrochemical Analysis using Cyclic Voltammetry.

Logical Relationship of Electrochemical Properties

Caption: Relationship between Electrochemical Parameters and Device Application.

References

An In-depth Technical Guide on the Thermal Stability of N,N',N''-Triphenyl-1,3,5-benzenetriamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the thermal stability of N,N',N''-Triphenyl-1,3,5-benzenetriamine, also known as 1,3,5-Tris(phenylamino)benzene.[1][2] Given the interest in this compound for high-temperature applications, such as an antioxidant in lubricating oils, understanding its thermal properties is crucial.[3][4] This document collates available physical data, outlines detailed experimental protocols for thermal analysis, and presents a logical workflow for assessing thermal stability.

Core Data Presentation

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₁N₃ | [5] |

| Molecular Weight | 351.45 g/mol | [1][2] |

| Melting Point | 198 °C | A |

| 312 °C | B | |

| Boiling Point | 530.6 °C at 760 mmHg | A |

| Flash Point | 297.9 °C | A |

Note on conflicting data: The significant difference in the reported melting points highlights the importance of experimental verification of the thermal properties of this compound.

Experimental Protocols

The following are detailed, generalized methodologies for conducting Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) on this compound, based on standard practices for similar aromatic amines and high-stability organic compounds.[6]

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and thermal stability of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound into a ceramic or aluminum crucible.

-

Instrument Setup:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25-30 °C.

-

Heat the sample at a linear rate of 10 °C/min to a final temperature of 800 °C.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C) to obtain the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the onset temperature of decomposition (Tonset) and the temperature at 5% mass loss (Td5).

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, glass transition temperature (if applicable), and other phase transitions of the compound by measuring the heat flow into or out of the sample as a function of temperature.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Hermetically seal the pan.

-

Instrument Setup:

-

Place the sealed sample pan and an empty, sealed reference pan in the DSC cell.

-

Maintain an inert atmosphere by purging with nitrogen or argon at a flow rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample at a rate of 10 °C/min to a temperature above its expected melting point (e.g., 350 °C).

-

Hold the sample at this temperature for 2-5 minutes to ensure complete melting.

-

Cool the sample at a rate of 10 °C/min back to the starting temperature.

-

Reheat the sample at 10 °C/min to the final temperature.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C) to obtain the DSC thermogram.

-

Determine the melting temperature (Tm) from the peak of the endothermic melting event in the second heating cycle.

-

Identify any other thermal events, such as glass transitions (Tg) or exothermic decomposition events.

-

Mandatory Visualization

The following diagrams illustrate the logical workflows for the synthesis and thermal analysis of this compound.

Caption: A representative synthetic workflow for this compound.

Caption: Logical workflow for the thermal stability assessment of a chemical compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. N,N',N″-Triphenyl-1,3,5-benzenetriamine 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]

- 3. figshare.com [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C24H21N3 | CID 227820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

In-Depth Technical Guide: Solubility of N,N',N''-Triphenyl-1,3,5-benzenetriamine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N',N''-Triphenyl-1,3,5-benzenetriamine is an aromatic amine with a symmetric, star-shaped molecular structure. Its derivatives are explored for their applications in organic light-emitting diodes (OLEDs) as hole-transporting materials, owing to their electrochemical and photophysical properties. The processing and application of this compound in various technologies are highly dependent on its solubility characteristics in common organic solvents. Understanding its solubility is critical for solution-based processing techniques, purification, and formulation development.

Despite its scientific importance, a centralized and quantitative database for the solubility of this compound in a wide array of organic solvents is not currently available in the public domain. Therefore, this guide provides a robust experimental framework to enable researchers to determine these solubility profiles in their own laboratories.

Quantitative Solubility Data

A thorough search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in various organic solvents. The generation of such data is a critical step for its practical application and further research. The following sections detail the experimental procedures to obtain this information.

Table 1: Solubility of this compound in Organic Solvents (Template for Experimental Data)

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| e.g., Toluene | 25 | Data to be determined | Data to be determined | e.g., Colorless solution |

| e.g., Chloroform | 25 | Data to be determined | Data to be determined | |

| e.g., Tetrahydrofuran (THF) | 25 | Data to be determined | Data to be determined | |

| e.g., Acetone | 25 | Data to be determined | Data to be determined | |

| e.g., Dichloromethane (DCM) | 25 | Data to be determined | Data to be determined | |

| e.g., N,N-Dimethylformamide (DMF) | 25 | Data to be determined | Data to be determined | |

| e.g., Ethanol | 25 | Data to be determined | Data to be determined | |

| e.g., Hexane | 25 | Data to be determined | Data to be determined |

Experimental Protocols for Solubility Determination

The following protocols describe the "shake-flask" method, a common and reliable technique for determining the solubility of a solid compound in a solvent.[1]

3.1. Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps or sealed ampoules

-

Constant temperature shaker bath or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system

3.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette.

-

Immediately filter the collected supernatant using a syringe filter to remove any suspended solid particles.

-

-

Quantification of Solute Concentration:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λ_max) for this compound in the specific solvent.

-

Prepare a series of standard solutions of known concentrations and measure their absorbance to create a calibration curve.

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

-

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detector wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions and inject them to create a calibration curve based on peak area.

-

Inject the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

3.3. Qualitative Solubility Assessment

For a rapid, preliminary assessment of solubility, the following procedure can be used.[2][3][4][5]

-

Add approximately 25 mg of this compound to a test tube.

-

Add 0.75 mL of the test solvent in portions, shaking vigorously after each addition.

-

Observe if the compound dissolves completely.

-

Classify the solubility as:

-

Soluble: Dissolves completely.

-

Partially soluble: A portion of the compound dissolves.

-

Insoluble: No visible dissolution.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantitative determination of solubility.

References

Quantum Chemical Calculations for N,N',N''-Triphenyl-1,3,5-benzenetriamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical framework and practical application of quantum chemical calculations for N,N',N''-Triphenyl-1,3,5-benzenetriamine. This molecule, belonging to the broader class of triarylamine derivatives, is of significant interest due to its potential applications in organic electronics, particularly as a hole-transporting material in devices like perovskite solar cells and organic light-emitting diodes (OLEDs).[1][2] Understanding its electronic and structural properties through computational modeling is crucial for designing novel materials with enhanced performance.

Core Computational Methodologies

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a powerful tool for elucidating the molecular and electronic properties of triphenylamine derivatives.[3][4] These computational studies provide valuable insights that complement experimental findings.

Experimental Protocols: A Generalized Computational Workflow

The following protocol outlines a typical workflow for performing quantum chemical calculations on this compound and its derivatives. This process is synthesized from common practices in computational chemistry literature for similar compounds.[1][2][4]

-

Molecular Geometry Optimization:

-

Objective: To find the lowest energy (most stable) three-dimensional structure of the molecule.

-

Method: The initial molecular structure of this compound, which can be obtained from databases like PubChem, is used as a starting point.[5][6] This structure is then optimized using a selected DFT functional and basis set.

-

Common Functionals: B3LYP, M06, and ωB97X-D are frequently employed for triphenylamine systems.[1][3]

-

Common Basis Sets: Pople-style basis sets such as 6-31G(d,p) or 6-311G(d,p) are often used, providing a good balance between accuracy and computational cost.[3][4] For higher accuracy, diffuse functions (e.g., 6-31+G(d,p)) may be included, especially for describing excited states.[4]

-

Software: Gaussian, ORCA, and NWChem are common quantum chemistry software packages used for these calculations.[7][8][9]

-

-

Frequency Calculations:

-

Objective: To confirm that the optimized geometry corresponds to a true energy minimum and to calculate thermochemical properties.

-

Method: Vibrational frequency calculations are performed at the same level of theory as the geometry optimization. The absence of imaginary frequencies indicates a stable structure.

-

Outputs: This step yields zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy of the molecule.

-

-

Electronic Property Calculations:

-

Objective: To determine key electronic characteristics that govern the material's performance in electronic devices.

-

Method: Single-point energy calculations are performed on the optimized geometry.

-

Key Properties:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) Energies: These are crucial for determining the charge injection and transport properties of the material. The HOMO level is related to the ionization potential, while the LUMO level is related to the electron affinity.

-

HOMO-LUMO Gap: This energy difference is an indicator of the molecule's kinetic stability and is related to its optical and electronic properties.[3]

-

Dipole Moment: Provides information about the polarity of the molecule.

-

Molecular Electrostatic Potential (MEP): Visualizes the charge distribution and helps in identifying sites susceptible to electrophilic or nucleophilic attack.

-

-

-

Excited State and Spectroscopic Calculations:

-

Objective: To predict the absorption and emission spectra of the molecule.

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating excited-state properties.[1]

-

Outputs: This provides information on the maximum absorption wavelength (λmax) and the nature of the electronic transitions (e.g., π-π* or charge transfer).[10]

-

Data Presentation: Calculated Properties of Triphenylamine Derivatives

Table 1: Geometric Parameters of Optimized Triphenylamine

| Parameter | B3LYP/6-31G(d) |

| C-N Bond Length (Å) | 1.423 |

| C-C (phenyl) Bond Length (Å) | 1.395 - 1.401 |

| C-N-C Bond Angle (°) | 120.0 |

| Phenyl Ring Dihedral Angle (°) | ~32 |

Note: Data is based on typical values for triphenylamine and may vary slightly for this compound.

Table 2: Electronic Properties of Triphenylamine and Derivatives

| Molecule | Functional/Basis Set | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

| Triphenylamine | B3LYP/6-31G(d,p) | -5.10 | -0.45 | 4.65[3] |

| Tricyanovinyltriphenylamine | B3LYP/6-31G(d,p) | -6.23 | -3.10 | 3.13[3] |

| Dicyanovinyltriphenylamine | B3LYP/6-31G(d,p) | -5.71 | -3.10 | 2.61[3] |

Note: The introduction of electron-withdrawing groups like tricyanovinyl and dicyanovinyl significantly lowers the HOMO and LUMO energy levels and reduces the band gap compared to unsubstituted triphenylamine.[3]

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of a typical quantum chemical calculation study and the relationship between molecular structure and electronic properties.

Caption: A generalized workflow for quantum chemical calculations.

References

- 1. Impact of nitrogen configuration on the electronic properties of tailored triphenylamine derivatives as hole transport materials for perovskite solar cells: a computational chemistry study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Revealing the interplay between the structural complexity of triphenylamine redox derivatives and their charge transport processes via computational m ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC02206D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. This compound | C24H21N3 | CID 227820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. DFT and TD-DFT calculations of fluorene bridged Triarylamine Dimers and Triarylamine-bridge- / Triarylamine-fragments [wuedata.uni-wuerzburg.de]

- 8. Synthesis, Crystal Structure, and Supramolecular Understanding of 1,3,5-Tris(1-phenyl-1H-pyrazol-5-yl)benzenes [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide to the Electronic Properties of N,N',N''-Triphenyl-1,3,5-benzenetriamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N',N''-Triphenyl-1,3,5-benzenetriamine is a star-shaped aromatic amine that serves as a crucial building block in materials science and organic electronics. Its unique C3-symmetric structure and electron-donating triphenylamine moieties impart valuable electronic and photophysical properties. This technical guide provides a comprehensive overview of the core electronic properties of this compound, including its synthesis, molecular structure, and key electronic parameters. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and application.

Introduction

This compound, also known as 1,3,5-tris(phenylamino)benzene, is a multifunctional molecule with the chemical formula C24H21N3 and a molecular weight of 351.45 g/mol .[1][2] Its structure features a central benzene ring symmetrically substituted with three triphenylamine units. This arrangement leads to a non-planar, propeller-like conformation. The delocalization of the nitrogen lone pair electrons into the phenyl rings makes the molecule non-basic.[3] This unique electronic structure is the basis for its application as a hole-transporting material in organic light-emitting diodes (OLEDs) and as a fundamental component in the construction of porous organic frameworks and other advanced materials.[3]

Molecular Structure

The molecular structure of this compound is characterized by its C3 symmetry. The central benzene ring is connected to three nitrogen atoms, each of which is further bonded to a phenyl group.

Caption: Molecular structure of this compound.

Electronic Properties

The electronic properties of this compound are largely dictated by the triphenylamine units. These groups are known to be excellent hole transporters due to the stability of the corresponding radical cation. While specific experimental data for the parent this compound molecule is scarce in the literature, the properties can be inferred from closely related triphenylamine derivatives.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. For triphenylamine derivatives, the HOMO is typically localized on the nitrogen atom and the phenyl rings, reflecting its electron-donating nature. The LUMO is generally distributed over the aromatic system. The energy difference between the HOMO and LUMO levels, the HOMO-LUMO gap, is a key parameter for predicting the molecule's stability, reactivity, and absorption/emission characteristics.

| Compound | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Method |

| P-MOTPA Polymer | -5.36 | -2.41 | 2.95 | Cyclic Voltammetry & UV-Vis |

| P-BTPA Polymer | -5.40 | -2.42 | 2.98 | Cyclic Voltammetry & UV-Vis |

Data for polymers of 4-methoxytriphenylamine (MOTPA) and 4-butyltriphenylamine (BTPA) are presented as representative examples of triphenylamine-based materials.[4]

Ionization Potential and Electron Affinity

The ionization potential (the energy required to remove an electron) and electron affinity (the energy released when an electron is added) are fundamental electronic properties. For hole-transporting materials like this compound, a low ionization potential is desirable for efficient hole injection.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Ullmann condensation or the Buchwald-Hartwig amination. A reported synthetic route involves the reaction of 1,3,5-trichlorobenzene with aniline.[1]

Reaction:

1,3,5-Trichlorobenzene + 3 Aniline → this compound + 3 HCl

Protocol (based on similar reactions):

-

To a reaction vessel, add 1,3,5-trichlorobenzene, a slight excess of aniline, a copper catalyst (e.g., copper(I) iodide), a ligand (e.g., 1,10-phenanthroline), and a base (e.g., potassium carbonate).[6]

-

Add a high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 150 to 200 °C for several hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into water to precipitate the product.

-

Collect the crude product by filtration and wash it with water and a suitable organic solvent (e.g., methanol) to remove impurities.

-

Purify the product by column chromatography or recrystallization to obtain pure this compound. A reported yield for a similar synthesis is 85%.[1]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | C24H21N3 | CID 227820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ferrocenylated 1,3,5-triphenylbenzenes for the electrochemical detection of various cations or anions - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. The synthesis of di- and tri-arylamines through halogen displacement by base-activated arylamines: comparison with the Ullmann condensation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. rsc.org [rsc.org]

- 6. Ligand-Accelerated Catalysis of the Ullmann Condensation: Application to Hole Conducting Triarylamines [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for N,N',N''-Triphenyl-1,3,5-benzenetriamine-Cored Dendrimers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of dendrimers utilizing N,N',N''-triphenyl-1,3,5-benzenetriamine as a central core. This core structure offers a unique combination of rigidity, aromaticity, and trivalent functionality, making it an attractive scaffold for the development of novel dendritic materials for applications in drug delivery, materials science, and photocatalysis.

Introduction to this compound-Cored Dendrimers

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure.[1] They consist of a central core, repeating branched units (generations), and terminal functional groups. The choice of the core molecule is crucial as it dictates the overall symmetry, size, and functionality of the resulting dendrimer. This compound is an excellent candidate for a dendrimer core due to its C3 symmetry and the presence of three reactive secondary amine groups that can be functionalized to build dendritic wedges.

The triphenylamine units within the core are known for their electron-donating properties and thermal and electrochemical stability, which can impart favorable photophysical and electronic properties to the resulting dendrimers.[2] These characteristics make them promising materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. Furthermore, the defined cavities and the multivalent surface of these dendrimers can be engineered for various biomedical applications, including drug and gene delivery.[3]

Synthesis of this compound-Cored Dendrimers

The synthesis of dendrimers can be broadly categorized into two main strategies: the divergent approach and the convergent approach.[1]

-

Divergent Synthesis: This method starts from the core and extends outwards. Each successive layer of branching units (generation) is added in a stepwise manner. This approach is efficient for producing large quantities of dendrimers.[1]

-

Convergent Synthesis: In this strategy, the dendritic branches (dendrons) are synthesized first and then attached to the central core in the final step. This method offers better control over the final structure and purity of the dendrimer.[1]

Below is a generalized experimental protocol for the synthesis of a first-generation (G1) dendrimer using a convergent approach, adapted from similar aromatic core systems.

Experimental Protocol: Convergent Synthesis of a G1 Dendrimer

Materials:

-

This compound (core)

-

Pre-synthesized dendrons with a reactive group (e.g., an aldehyde or a halide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) for coupling reactions

-

Base (e.g., potassium carbonate)

-

Anhydrous solvents (e.g., toluene, THF)

-

Standard laboratory glassware and purification supplies (e.g., chromatography column)

Procedure:

-

Dendron Synthesis: Synthesize the desired dendrons with a terminal functional group suitable for coupling to the core. The choice of dendron will determine the properties of the final dendrimer.

-

Coupling Reaction:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), dissolve this compound (1 equivalent) in anhydrous toluene.

-

Add the pre-synthesized dendrons (3.3 equivalents) and the palladium catalyst (0.1 equivalents).

-

Add the base (e.g., potassium carbonate, 6 equivalents).

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst and inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure G1 dendrimer.

-

-

Characterization: Confirm the structure and purity of the synthesized dendrimer using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Characterization Data

The successful synthesis of dendrimers is confirmed through various analytical techniques. Below is a table summarizing typical characterization data for a hypothetical G1 dendrimer with a this compound core.

| Analysis Technique | Expected Results |

| ¹H NMR | Signals corresponding to the aromatic protons of the core and the dendrons, with integration values matching the expected number of protons. |

| ¹³C NMR | Resonances for all unique carbon atoms in the dendrimer structure. |

| Mass Spectrometry (MALDI-TOF) | A molecular ion peak corresponding to the calculated molecular weight of the G1 dendrimer. |

| FTIR Spectroscopy | Characteristic absorption bands for functional groups present in the dendrimer (e.g., C-N stretching, aromatic C-H stretching). |

| Thermal Analysis (TGA/DSC) | High thermal stability, with decomposition temperatures often exceeding 400 °C for aromatic dendrimers.[4] |

Applications in Drug Delivery

The well-defined structure, multivalency, and internal cavities of dendrimers make them excellent candidates for drug delivery systems.[3] Dendrimers based on the this compound core can be functionalized with hydrophilic groups (e.g., polyethylene glycol, PEG) to enhance their biocompatibility and solubility in aqueous media.

Drug Loading and Release

Drugs can be loaded into dendrimers through two primary mechanisms:

-

Encapsulation: Hydrophobic drugs can be physically entrapped within the internal cavities of the dendrimer.

-

Covalent Conjugation: Drugs can be chemically bonded to the terminal functional groups of the dendrimer, often via a cleavable linker that allows for controlled release at the target site.

The following table presents comparative quantitative data on the drug-loading capabilities of commonly studied PAMAM dendrimers, which can serve as a benchmark for newly synthesized dendrimers.

| Dendrimer | Model Drug | Drug Loading Capacity (% w/w) | Solubility Enhancement Factor |

| G3 PAMAM | Phenylbutazone | Not explicitly stated, but 26 drug molecules per dendrimer | ~126 |

| G4 PAMAM | Doxorubicin | 8.1 - 8.8% | Not Reported |

| G4 PAMAM | Paclitaxel | Not Reported | ~9000 (when conjugated)[3] |

Data presented for PAMAM dendrimers for illustrative purposes.[5][6]

Experimental Protocol: Drug Encapsulation

Materials:

-

This compound-cored dendrimer

-

Hydrophobic drug (e.g., paclitaxel)

-

Organic solvent (e.g., methanol)

-

Phosphate-buffered saline (PBS)

-

Dialysis membrane (with appropriate molecular weight cut-off)

Procedure:

-

Loading:

-

Dissolve a known amount of the dendrimer and an excess of the hydrophobic drug in methanol.

-

Stir the solution at room temperature for 24 hours to allow for encapsulation.

-

Remove the organic solvent by rotary evaporation.

-

-

Purification:

-

Redissolve the resulting film in PBS.

-

Transfer the solution to a dialysis bag and dialyze against PBS for 48 hours to remove the unloaded drug.

-

-

Quantification:

-

Lyophilize the purified dendrimer-drug complex.

-

Dissolve a known weight of the complex in a suitable solvent and determine the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the drug loading capacity and encapsulation efficiency.

-

Visualizing Workflows and Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the synthesis and application workflows for these dendrimers.

Divergent vs. Convergent Synthesis

Caption: Comparison of divergent and convergent dendrimer synthesis strategies.

Drug Delivery Workflow

Caption: Workflow for dendrimer-based drug delivery.

Conclusion